molecular formula C24H21N3O3 B12435376 N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide

N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide

Cat. No.: B12435376
M. Wt: 399.4 g/mol
InChI Key: IHGKRRGTIZSSFX-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide is a complex organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.44 g/mol . This compound is characterized by the presence of an ethoxyphenyl group, a hydroxyquinoline moiety, and a pyridine carboxamide group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyquinoline Intermediate: The hydroxyquinoline moiety is synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Ethoxyphenyl Group Introduction: The ethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where ethyl bromide reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Pyridine Carboxamide: The final step involves coupling the hydroxyquinoline intermediate with the ethoxyphenyl group and pyridine-3-carboxamide under basic conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are employed under basic conditions.

Major Products Formed

Scientific Research Applications

N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide
  • N-[(4-Chlorophenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide
  • N-[(4-Bromophenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide

Uniqueness

N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .

Biological Activity

N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide is a compound that integrates the pharmacophoric elements of 8-hydroxyquinoline and pyridine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with relevant case studies and research findings.

Overview of 8-Hydroxyquinoline Derivatives

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial , anticancer , and antifungal effects. The structural characteristics of these compounds significantly influence their biological efficacy. Research indicates that modifications to the 8-HQ structure can enhance activity against various pathogens and cancer cells .

Antimicrobial Activity

Research has demonstrated that derivatives of 8-HQ possess potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain 8-HQ derivatives exhibit minimum inhibitory concentration (MIC) values lower than standard antibiotics like ciprofloxacin. In a comparative study, a hybrid compound derived from 8-HQ showed an MIC of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard treatments .

Table 1: Antimicrobial Activity of 8-HQ Derivatives

Compound NameTarget PathogenMIC (mg/mL)Comparison DrugMIC (mg/mL)
Compound AStaphylococcus aureus0.0625Ciprofloxacin0.125
Compound BKlebsiella pneumoniae0.125Azithromycin0.250
Compound CPseudomonas aeruginosa0.500Gentamicin0.750

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. In vitro assays indicated that this compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

In one study, the compound was tested against HeLa cells and demonstrated no toxicity at concentrations up to 200 µM, indicating a favorable safety profile while maintaining efficacy against cancer cells .

Antiviral Activity

The antiviral properties of compounds containing the 8-HQ moiety have gained attention, particularly in light of recent global health challenges. Research has shown that derivatives can inhibit viral replication effectively. For example, a study highlighted that certain modifications to the anilide ring in these compounds enhance their antiviral activity against influenza viruses .

Case Study: Antiviral Efficacy Against Influenza

A specific derivative was tested for its ability to inhibit H5N1 virus growth, showing a remarkable inhibition rate of over 85% with minimal cytotoxicity (4%) at optimal concentrations. This suggests that structural modifications can lead to significant improvements in antiviral efficacy while maintaining low toxicity profiles .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-2-30-19-10-7-17(8-11-19)21(27-24(29)18-6-3-13-25-15-18)20-12-9-16-5-4-14-26-22(16)23(20)28/h3-15,21,28H,2H2,1H3,(H,27,29)

InChI Key

IHGKRRGTIZSSFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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